O,O,S-Tripropan-2-yl phosphorodithioate

Description

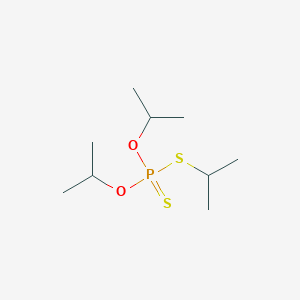

O,O,S-Tripropan-2-yl phosphorodithioate is an organophosphorus compound characterized by a central phosphorus atom bonded to two isopropyl (propan-2-yl) groups via oxygen atoms and one isopropyl group via a sulfur atom in a dithiophosphate configuration. These compounds are typically used as insecticides, acetylcholinesterase inhibitors, or chemical intermediates, with their toxicity and reactivity heavily influenced by substituent groups .

Properties

CAS No. |

20442-31-3 |

|---|---|

Molecular Formula |

C9H21O2PS2 |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

di(propan-2-yloxy)-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H21O2PS2/c1-7(2)10-12(13,11-8(3)4)14-9(5)6/h7-9H,1-6H3 |

InChI Key |

WJGARIHIYIDRAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=S)(OC(C)C)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O,S-Triisopropyl phosphorodithioate can be synthesized through the reaction of phosphorus trichloride with isopropyl alcohol and hydrogen sulfide. The reaction typically involves the following steps:

Phosphorylation: Phosphorus trichloride reacts with isopropyl alcohol to form O,O-diisopropyl phosphorochloridate.

Sulfurization: The O,O-diisopropyl phosphorochloridate is then treated with hydrogen sulfide to introduce the sulfur atoms, resulting in the formation of O,O,S-Triisopropyl phosphorodithioate.

Industrial Production Methods: Industrial production of O,O,S-Triisopropyl phosphorodithioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: O,O,S-Triisopropyl phosphorodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioates or phosphates.

Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.

Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as transition metal complexes.

Major Products Formed:

Oxidation: Phosphorothioates and phosphates.

Reduction: Phosphines and reduced phosphorus species.

Substitution: Alkyl or aryl-substituted phosphorodithioates.

Scientific Research Applications

Chemistry: O,O,S-Triisopropyl phosphorodithioate is used as a reagent in organic synthesis, particularly in the preparation of phosphorothioate and phosphorodithioate derivatives. It is also employed in the study of phosphorus-sulfur chemistry.

Biology: In biological research, this compound is used to study the effects of organophosphorus compounds on enzymes and cellular processes. It serves as a model compound for investigating the toxicity and biochemical interactions of phosphorodithioates.

Industry: In the industrial sector, this compound is used as an additive in lubricants and as a stabilizer in polymer production. It also finds applications in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of O,O,S-Triisopropyl phosphorodithioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can disrupt normal cellular processes and result in various biochemical effects.

Molecular Targets and Pathways:

Enzymes: The compound targets enzymes such as acetylcholinesterase and other phosphatases.

Pathways: It affects pathways involved in neurotransmission and cellular signaling.

Comparison with Similar Compounds

The following analysis compares O,O,S-Tripropan-2-yl phosphorodithioate with structurally related phosphorodithioates and phosphonothioates, focusing on molecular properties, toxicity, and applications.

Structural and Chemical Properties

Table 1: Key Structural and Chemical Properties

| Compound Name | Molecular Formula | CAS RN | Substituent Groups | Key Features |

|---|---|---|---|---|

| This compound | C9H21O2PS2 (hypothetical) | Not listed | Three isopropyl groups (O,O,S) | High lipophilicity due to branched alkyl chains |

| Prothoate (O,O-Diethyl S-(isopropylcarbamoylmethyl) phosphorodithioate) | C9H20NO3PS2 | 2275-18-5 | Diethyl (O,O), isopropylcarbamoylmethyl (S) | Carbamoyl group enhances systemic toxicity |

| Azinphos-methyl | C10H12N3O3PS2 | 86-50-0 | Dimethyl (O,O), benzotriazinylmethyl (S) | Aromatic heterocycle increases environmental persistence |

| Disyston (O,O-Diethyl S-2-ethylthioethyl phosphorodithioate) | C8H19O2PS3 | 298-04-4 | Diethyl (O,O), ethylthioethyl (S) | Aliphatic thioether improves volatility |

Key Observations :

- Substituent Effects: this compound’s isopropyl groups likely increase its lipophilicity compared to ethyl (Prothoate, Disyston) or methyl (Azinphos-methyl) substituents.

- Reactivity : The sulfur atom in dithiophosphate esters is susceptible to oxidation, but bulky isopropyl groups may sterically hinder hydrolysis, increasing environmental stability .

Toxicity and Hazard Profiles

Table 2: Acute Toxicity Data

Key Observations :

- Toxicity Trends : Prothoate and Disyston, with ethyl substituents, exhibit lower LD50 values (higher toxicity) than hypothetical this compound. This may reflect enhanced metabolic activation of ethyl groups compared to bulkier isopropyl chains .

- Mechanistic Differences : Azinphos-methyl’s benzotriazinylmethyl group facilitates covalent binding to AChE, leading to prolonged inhibition, whereas carbamoyl-containing Prothoate acts as a systemic toxin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.